molecular formula C10H8F4O3 B8120732 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid

Cat. No.: B8120732
M. Wt: 252.16 g/mol
InChI Key: LXSHYQCERIQBTK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid typically involves the introduction of the fluoro and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of the propionic acid moiety. One common method involves the use of fluorination reactions to introduce the fluoro group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step involves the formation of the propionic acid moiety through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium trifluoromethoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: The compound’s unique chemical properties make it a valuable tool in the study of biological systems, particularly in the development of fluorinated probes and imaging agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can significantly influence the compound’s reactivity and binding affinity, leading to unique biological and chemical effects. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxy-phenyl-propionic acid
  • 3-Fluoro-4-chloro-phenyl-propionic acid
  • 3-Fluoro-4-bromo-phenyl-propionic acid

Comparison: Compared to similar compounds, 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propionic acid is unique due to the presence of both fluoro and trifluoromethoxy groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity, stability, and potential applications. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s overall chemical stability and reactivity.

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSHYQCERIQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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